2-phenyl-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
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Description
2-phenyl-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a useful research compound. Its molecular formula is C19H22N2OS and its molecular weight is 326.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The compound 2-phenyl-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione falls within the broader class of tetrahydroquinazoline derivatives, which are of interest due to their diverse chemical and pharmacological properties. Research has focused on their synthesis, structural characterization, and potential applications in various fields, including materials science, catalysis, and medicinal chemistry.
One study demonstrated the synthesis of related heterocyclic compounds through the ring-opening of tetrahydrofuran (THF) under specific conditions, illustrating the flexibility and reactivity of THF-containing compounds in forming complex cyclic structures with potential utility in chemical synthesis and materials science (Gottfried et al., 2004).
Catalytic Properties and Chemical Transformations
Research into the catalytic properties and chemical transformations of tetrahydroquinazoline derivatives has revealed their potential in facilitating various chemical reactions. For instance, studies have explored their role in palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions, leading to the efficient synthesis of tetrahydrofuran and other heterocyclic derivatives (Bacchi et al., 2005). Such reactions are fundamental in organic synthesis, providing pathways to a wide range of bioactive molecules and materials.
Pharmacological Research
In the realm of pharmacological research, the structural motif of tetrahydroquinazoline is significant due to its presence in various biologically active compounds. Studies have investigated the antimicrobial and anti-inflammatory properties of related compounds, offering insights into their potential therapeutic applications (Al-Abdullah et al., 2014). The exploration of these properties is crucial for the development of new drugs and treatments.
Anticancer Activity
The synthesis and evaluation of tetrahydroquinazoline derivatives for their anticancer activity have been a focus of research, with some compounds showing promising results against various cancer cell lines. This highlights the potential of such derivatives in oncology and the development of new chemotherapeutic agents (Liu et al., 2009).
Neurotoxicity Assessment
The structural similarity of tetrahydroquinazoline derivatives to known neurotoxins has raised questions about their neurotoxic potential. Research utilizing advanced in vitro models, such as 3D neurosphere cultures, has been conducted to assess the neurotoxicity of these compounds, contributing to our understanding of their safety profile and effects on the nervous system (Aro et al., 2022).
Properties
IUPAC Name |
1-(oxolan-2-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c23-19-16-10-4-5-11-17(16)21(13-15-9-6-12-22-15)18(20-19)14-7-2-1-3-8-14/h1-3,7-8,15H,4-6,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XILRRKJQOJWTJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2CC3CCCO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.